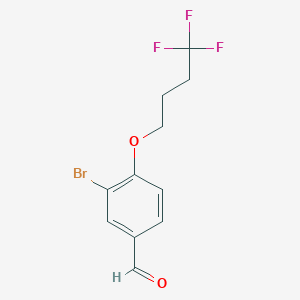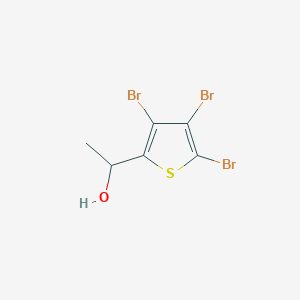
1-(3,4,5-Tribromothiophen-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Tribromothiophen-2-yl)ethanol is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanol typically involves the bromination of thiophene followed by the introduction of an ethanol group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3, 4, and 5 positions.
Formation of the Ethanol Group: The tribrominated thiophene is then reacted with an appropriate reagent, such as ethylene oxide or ethanol, under suitable conditions to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,4,5-Tribromothiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4,5-Tribromothiophen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various effects. The presence of bromine atoms can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(3,4,5-Tribromothiophen-2-yl)ethanol can be compared with other thiophene derivatives, such as:
2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol: Similar structure but with an isopropylamino group instead of a hydroxyl group.
1-(3,4,5-Tribromothiophen-2-yl)ethylamine: Contains an amine group instead of a hydroxyl group.
Properties
Molecular Formula |
C6H5Br3OS |
|---|---|
Molecular Weight |
364.88 g/mol |
IUPAC Name |
1-(3,4,5-tribromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H5Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h2,10H,1H3 |
InChI Key |
CGGLETXAIAXSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(S1)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


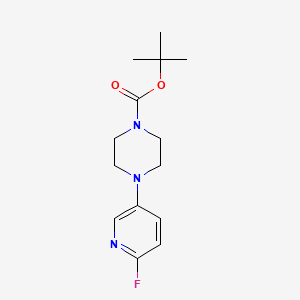

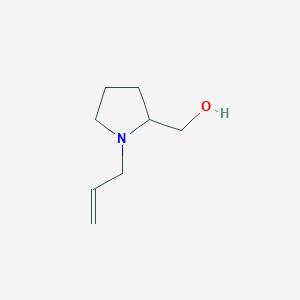
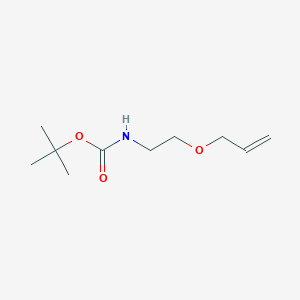

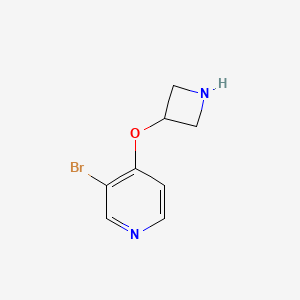



![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)


